(2,3-d)-Furocycloheptatrienone
Description
(2,3-d)-Furocycloheptatrienone is a fused bicyclic organic compound characterized by a furan ring (oxygen-containing five-membered heterocycle) fused to a cycloheptatrienone system—a seven-membered carbocyclic ring with three conjugated double bonds and a ketone group.
Properties
CAS No. |
18895-06-2 |
|---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
cyclohepta[c]furan-6-one |
InChI |
InChI=1S/C9H6O2/c10-9-3-1-7-5-11-6-8(7)2-4-9/h1-6H |
InChI Key |
UDTGOPLYKGNTOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=COC=C2C=CC1=O |
Canonical SMILES |
C1=CC2=COC=C2C=CC1=O |
Other CAS No. |
18895-06-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Electronic Properties: The ketone group in this compound distinguishes it from sulfur- or nitrogen-containing analogs (e.g., thieno[2,3-d]pyrimidines or pyrrolo[2,3-d]pyrimidines). This electron-withdrawing group increases electrophilicity, making the compound more reactive toward nucleophiles compared to saturated systems like fused cycloheptane derivatives . Furan’s oxygen atom contributes to moderate aromaticity, but the cycloheptatrienone’s conjugation may disrupt full aromatic stabilization, leading to unique redox properties .
Reactivity and Stability: Unlike saturated cycloheptane-fused systems (e.g., Fig. 12H), the conjugated double bonds in cycloheptatrienone may facilitate Diels-Alder reactions or Michael additions. Compared to pyrimidine-fused compounds (Fig.
Hypothetical Applications: The ketone moiety suggests utility as a synthetic intermediate for functionalizing larger aromatic systems. Structural parallels to bioactive pyrimidine derivatives (e.g., Fig.
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